molecular formula C24H23NO4S B10794243 1-(2,2-Diphenyl-benzo[1,3]dioxole-5-sulfonyl)-piperidine

1-(2,2-Diphenyl-benzo[1,3]dioxole-5-sulfonyl)-piperidine

Cat. No.: B10794243
M. Wt: 421.5 g/mol
InChI Key: PRJGXZKLMDRCRI-UHFFFAOYSA-N
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Description

1-(2,2-diphenyl-benzo[1,3]dioxole-5-sulfonyl)-piperidine is a complex organic compound characterized by its unique structure, which includes a benzo[1,3]dioxole moiety and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-diphenyl-benzo[1,3]dioxole-5-sulfonyl)-piperidine typically involves multiple steps. One common approach is the reaction of 2,2-diphenyl-benzo[1,3]dioxole-5-sulfonyl chloride with piperidine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-diphenyl-benzo[1,3]dioxole-5-sulfonyl)-piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(2,2-diphenyl-benzo[1,3]dioxole-5-sulfonyl)-piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anticonvulsant and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,2-diphenyl-benzo[1,3]dioxole-5-sulfonyl)-piperidine involves its interaction with specific molecular targets. The benzo[1,3]dioxole moiety can interact with biological macromolecules, potentially inhibiting enzyme activity or altering cellular pathways. The piperidine ring may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

    2,2-diphenyl-benzo[1,3]dioxole-4-carboxylic acid pentafluorophenyl ester: Used as a catechol precursor in the synthesis of siderophore vectors.

    Benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids: Includes compounds like aporphines and coptisines, which have similar structural features and biological activities.

Uniqueness

1-(2,2-diphenyl-benzo[1,3]dioxole-5-sulfonyl)-piperidine is unique due to its combination of a benzo[1,3]dioxole moiety and a piperidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C24H23NO4S

Molecular Weight

421.5 g/mol

IUPAC Name

1-[(2,2-diphenyl-1,3-benzodioxol-5-yl)sulfonyl]piperidine

InChI

InChI=1S/C24H23NO4S/c26-30(27,25-16-8-3-9-17-25)21-14-15-22-23(18-21)29-24(28-22,19-10-4-1-5-11-19)20-12-6-2-7-13-20/h1-2,4-7,10-15,18H,3,8-9,16-17H2

InChI Key

PRJGXZKLMDRCRI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OC(O3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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